4-bromo-7-methyl-1H-indol-5-ol
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Overview
Description
4-Bromo-7-methyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methyl-1H-indol-5-ol typically involves the bromination of 7-methyl-1H-indol-5-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole core followed by functionalization steps such as bromination and methylation. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-7-methyl-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-7-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-Methyl-1H-indol-4-ol: Another indole derivative with similar structural features.
4-Bromo-1H-indol-5-ol: A closely related compound with a different substitution pattern.
7-Bromo-1H-indol-5-ol: Similar in structure but with different substitution positions.
Uniqueness: 4-Bromo-7-methyl-1H-indol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-7-methyl-1H-indol-5-ol |
InChI |
InChI=1S/C9H8BrNO/c1-5-4-7(12)8(10)6-2-3-11-9(5)6/h2-4,11-12H,1H3 |
InChI Key |
ZYCVCRCZHWCTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Br)O |
Origin of Product |
United States |
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